[3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone
Description
The compound 3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone is a fused heterocyclic system featuring a thieno[2,3-b]pyridine core substituted with methyl, 2-thienyl, and 4-methoxyphenyl groups. Its structural complexity and functional diversity make it a candidate for pharmacological applications, particularly in kinase inhibition or receptor modulation. This article compares its structural, physicochemical, and synthetic aspects with analogous compounds reported in recent literature.
Properties
IUPAC Name |
(3-amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-11-10-14(15-4-3-9-25-15)16-17(21)19(26-20(16)22-11)18(23)12-5-7-13(24-2)8-6-12/h3-10H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVLIYLYUVDHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)OC)N)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone is a thienopyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various cell lines.
Synthesis
The synthesis of thienopyridine derivatives typically involves the reaction of 3-cyanopyridine derivatives with thiophene compounds under specific conditions. The target compound can be synthesized through a multi-step process involving cyclization and functional group modifications to yield the desired thieno[2,3-b]pyridine structure.
Anticancer Properties
Recent studies have indicated that thienopyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested for its antiproliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7.
Table 1: Cytotoxic Activity of 3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone)
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is deemed to be.
The mechanisms by which thienopyridine derivatives exert their anticancer effects are multifaceted. They may involve:
- Inhibition of Cell Proliferation : Compounds like 3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone interfere with key signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties which may contribute to their protective effects against oxidative stress in cells.
Table 2: Mechanisms of Action in Cancer Cells
| Mechanism | Description |
|---|---|
| Cell Cycle Arrest | Prevents progression through the cell cycle |
| Apoptosis Induction | Activates caspases leading to programmed cell death |
| Inhibition of Metastasis | Reduces migration and invasion capabilities |
Case Studies
A notable case study involved the evaluation of the compound's effects on human glioblastoma cells (U-87). The results demonstrated a significant reduction in cell viability at concentrations as low as 4 µM, indicating its potential as a therapeutic agent for aggressive cancers.
Another study focused on breast cancer models (MCF-7 and MDA-MB-231), where the compound exhibited selective toxicity towards cancerous cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Substituent Effects
The target compound’s substituents include:
- 6-Methyl group : Increases lipophilicity and steric bulk.
- 4-(2-Thienyl) : Introduces π-π stacking capacity and electronic effects via the sulfur atom.
- 4-Methoxyphenyl methanone: Provides a planar aromatic system with moderate polarity.
Analogous Compounds and Their Modifications:
3-Amino-6-(4-(allyloxy)phenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () Differences:
- Trifluoromethyl (CF₃) at position 4 instead of 2-thienyl.
- Allyloxy-phenyl at position 6 instead of methyl.
- Impact :
- CF₃ increases electronegativity and metabolic stability.
3-Amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone () Differences:
- 4-Chlorophenyl at position 4 instead of 2-thienyl.
- 3-Methoxyphenyl methanone instead of 4-methoxyphenyl. Impact:
- Chlorine enhances halogen bonding but reduces π-system conjugation.
- Ortho-methoxy substitution may alter steric interactions .
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () Differences:
- Bromophenyl at position 6 and CF₃ at position 4.
- Impact :
Physicochemical Properties
Comparative Data Table
*Estimated based on structural analogs. †Predicted using substituent contributions. ‡Calculated from (logP = 6.86 for a related compound).
Challenges and Innovations:
- The target compound’s 2-thienyl group may require Suzuki-Miyaura coupling, whereas CF₃ analogs () are synthesized via nucleophilic trifluoromethylation.
- Piperazine-linked bis-thienopyridines () highlight the utility of dibromo intermediates, though alkylation attempts with hydroxyphenyl groups were unsuccessful .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
